Amino(4-methylphenyl)acetic acid tert-butyl ester
Description
Amino(4-methylphenyl)acetic acid tert-butyl ester (CAS 174579-31-8) is a tert-butyl-protected amino acid derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Structurally, it consists of:
- A tert-butyl ester group, which enhances steric bulk and stability during synthetic processes.
- A 4-methylphenyl (p-tolyl) moiety attached to the amino group, contributing to lipophilicity and influencing reactivity.
- A glycine backbone, enabling its use in peptide coupling and medicinal chemistry.
This compound is utilized in organic synthesis as a protected intermediate, particularly in peptide and peptidomimetic applications where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl 2-amino-2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-7-10(8-6-9)11(14)12(15)16-13(2,3)4/h5-8,11H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXEINYLXMLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Amino(4-methylphenyl)acetic acid tert-butyl ester, also known as a derivative of amino acid compounds, has garnered interest in various biological applications due to its potential therapeutic effects. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its tert-butyl ester group attached to an amino acid backbone with a 4-methylphenyl substituent. The synthesis typically involves the reaction of 4-methylphenyl acetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The general reaction scheme can be summarized as follows:
1. Pharmacological Properties
This compound exhibits several pharmacological properties, including:
- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Neuroprotective Activity : Research suggests that derivatives of amino acids may interact with neurotensin receptors, which are involved in pain modulation and neuroprotection .
The biological activity is largely attributed to its ability to interact with various receptors and enzymes in the body. For instance, it may act as a partial agonist at neurotensin receptors, influencing pain perception and neuroprotection mechanisms .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of amino acid derivatives. Key observations include:
- Substituent Effects : The presence of bulky groups like the tert-butyl ester enhances lipophilicity, which can improve cellular uptake and bioavailability.
- Positioning of Functional Groups : Variations in the positioning of the methyl group on the phenyl ring have been shown to affect receptor binding affinity and selectivity .
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, this compound was tested in animal models for its ability to mitigate neuronal damage caused by oxidative stress. Results indicated a significant reduction in markers of oxidative stress compared to control groups .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. It was administered to models of acute inflammation, where it demonstrated a marked decrease in pro-inflammatory cytokines and improved clinical scores related to inflammation severity .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of the tert-butyl ester can be performed under acidic or basic conditions, leading to the regeneration of the free amino acid. This reaction is significant for applications requiring the active form of the amino acid.
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Reaction Mechanism : The ester bond is cleaved by water, facilitated by either H⁺ ions (acidic hydrolysis) or OH⁻ ions (basic hydrolysis).
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Conditions : Typically conducted at elevated temperatures (e.g., 50°C) for efficient conversion.
Amidation Reactions
The tert-butyl ester can undergo amidation reactions with various amines to produce amides, which are crucial intermediates in pharmaceutical synthesis.
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Catalysts : Triphenylphosphine oxide and other coupling agents can be employed to facilitate the reaction without racemization.
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Yield : High yields (up to 95%) can be achieved using optimized conditions .
Esterification Reactions
Esterification of amino(4-methylphenyl)acetic acid with alcohols can also be performed, yielding various esters that may have different biological activities.
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Reagents : Commonly used reagents include acyl chlorides or anhydrides in the presence of a base.
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Conditions : Reaction temperatures vary but are generally maintained below 60°C to prevent decomposition of sensitive groups.
Deprotection Strategies
Deprotection of the tert-butyl group is often necessary to regenerate the free carboxylic acid or amine functionalities.
Acidic Deprotection
Aqueous phosphoric acid has been identified as an effective reagent for deprotecting tert-butyl esters under mild conditions, preserving sensitive functional groups .
Alternative Methods
Other methods include using strong acids like hydrochloric acid in organic solvents, which can yield the free amino acid effectively but may require careful monitoring to avoid degradation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tert-butyl ester group distinguishes Amino(4-methylphenyl)acetic acid tert-butyl ester from analogs with smaller esters (e.g., methyl or ethyl). Key comparisons include:
Key Observations :
- Steric and electronic effects : The tert-butyl group offers superior stability under acidic/basic conditions compared to methyl or ethyl esters, as seen in its resistance to hydrolysis during peptide synthesis .
- Bromo or acetamido substituents () modify electronic properties, affecting reactivity in cross-coupling reactions.
Challenges :
- Synthesis of tert-butyl esters of amino acids often requires specialized methods to avoid racemization, as standard formylation or esterification protocols may degrade the tert-butyl group .
- Methyl or ethyl esters (e.g., ) are more prone to hydrolysis, limiting their utility in multi-step syntheses.
Physical Properties and Stability
| Property | This compound | (4-Hydroxy-phenyl)-acetic acid tert-butyl ester | Ethyl 4-acetamidophenylacetate |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Lipophilic (soluble in DCM, THF) | Moderate polarity (soluble in MeOH, DCM) | Moderate (soluble in EtOAc) |
| Stability | Stable under basic conditions | Sensitive to oxidation (hydroxyl group) | Stable at RT |
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing amino(4-methylphenyl)acetic acid tert-butyl ester with minimal racemization?
- Methodological Answer : The tert-butyl ester can be synthesized via N-formylation using formic anhydride and dicyclohexylcarbodiimide (DCC) in pyridine/chloroform at 0°C. This method avoids racemization by maintaining low temperatures and inert conditions, as demonstrated in the synthesis of γ-formylleucine β-isobutyl ester (87% yield after silica gel purification) . For amino acid derivatives, pre-activation of the carboxyl group with DCC ensures compatibility with tert-butyl ester protection.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use trifluoroacetic acid (TFA) to cleave the tert-butyl ester group and compare the resulting free acid with an authentic sample via HPLC or chiral chromatography to confirm enantiopurity . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular structure, while silica gel chromatography removes side products like 1,3-dicyclohexyldiformylurea .
Q. What solvents and conditions stabilize the tert-butyl ester group during reactions?
- Methodological Answer : The tert-butyl ester is acid-labile but stable in mildly basic or neutral conditions. Avoid strong acids (e.g., HCl, H₂SO₄) and use aprotic solvents like chloroform or pyridine. For long-term storage, keep the compound desiccated at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do reagent stoichiometry and reaction time impact yield in N-formylation reactions involving tert-butyl esters?
- Methodological Answer : Excess formic acid (4 equiv) and DCC (2 equiv) are required for optimal yields. Reducing formic acid to 2–3 equiv decreases yields to 28–57%, while insufficient DCC leads to incomplete activation. Reaction times >30 min at 0°C minimize side reactions, as shown in Table IA of .
Q. What strategies mitigate side-product formation during tert-butyl ester synthesis?
- Methodological Answer : Silica gel chromatography effectively removes urea-based byproducts (e.g., 1,3-dicyclohexyldiformylurea). Pre-cooling reagents and dropwise addition under nitrogen reduce exothermic side reactions. For optically active derivatives, avoid the isobutylene method (17% yield) due to racemization risks .
Q. How can this compound serve as an intermediate in peptide or polymer synthesis?
- Methodological Answer : The tert-butyl ester acts as a carboxyl-protecting group, enabling selective N-terminal modifications. For peptide coupling, deprotect with TFA and react with activated amino acids (e.g., HOBt/EDCI). In polymer synthesis, the aryl amine group can undergo diazo-coupling or Schiff base formation .
Q. What analytical techniques resolve contradictions in reported synthetic yields for tert-butyl esters?
- Methodological Answer : Compare reaction parameters (temperature, solvent, catalyst) across studies. For example, the low-yield isobutylene method (17%) contrasts with high-yield DCC-mediated synthesis (87%). Use kinetic studies (e.g., in situ IR) to track formylation progress and identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
